Methyl((1-methylethyl)thio)pyrazine
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Overview
Description
Methyl((1-methylethyl)thio)pyrazine is an organic compound with the molecular formula C8H12N2S. It belongs to the class of pyrazines, which are heterocyclic aromatic organic compounds containing a six-membered ring with two nitrogen atoms at positions 1 and 4. This compound is known for its distinctive odor and is often used in flavor and fragrance industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl((1-methylethyl)thio)pyrazine can be synthesized through various chemical reactions. One common method involves the reaction of 2-chloropyrazine with isopropyl mercaptan in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions in an organic solvent like dimethylformamide (DMF). The product is then purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a high yield and purity of the compound. The reaction conditions are carefully controlled to optimize the reaction rate and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl((1-methylethyl)thio)pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where nucleophiles replace the methylthio group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted pyrazines depending on the nucleophile used.
Scientific Research Applications
Methyl((1-methylethyl)thio)pyrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in microbial communication and as a potential antimicrobial agent.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Widely used in the flavor and fragrance industry to impart specific aromas to products.
Mechanism of Action
The mechanism of action of methyl((1-methylethyl)thio)pyrazine involves its interaction with specific molecular targets. In biological systems, it can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Methylpyrazine
- 2,5-Dimethylpyrazine
- 2,3-Diethyl-5-methylpyrazine
Comparison
Methyl((1-methylethyl)thio)pyrazine is unique due to the presence of the isopropylthio group, which imparts distinct chemical and physical properties. Compared to other pyrazines, it has a different odor profile and reactivity, making it valuable in specific applications such as flavor and fragrance formulations .
Properties
CAS No. |
93963-79-2 |
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Molecular Formula |
C8H12N2S |
Molecular Weight |
168.26 g/mol |
IUPAC Name |
2-methyl-3-propan-2-ylsulfanylpyrazine |
InChI |
InChI=1S/C8H12N2S/c1-6(2)11-8-7(3)9-4-5-10-8/h4-6H,1-3H3 |
InChI Key |
LBAWRXUDKBOJMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN=C1SC(C)C |
Origin of Product |
United States |
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